L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-, monohydrochloride
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Overview
Description
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-, monohydrochloride is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be achieved using nitric acid and sulfuric acid under controlled conditions to ensure selective nitration at the desired position . The subsequent step involves the reaction of the nitrated L-Tyrosine with an appropriate oxopropylating agent, such as an oxopropyl chloride, in the presence of a base like triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxopropyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a marker for oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity.
Pathways Involved: The compound can participate in oxidative stress pathways, where it acts as a marker for nitrative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-L-Tyrosine: A similar compound with a nitro group on the tyrosine residue.
L-Tyrosine, N-(3-(4-aminophenyl)-3-oxopropyl)-, monohydrochloride: A reduced form with an amino group instead of a nitro group.
Uniqueness
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-, monohydrochloride is unique due to its specific nitrophenyl and oxopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
85975-22-0 |
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Molecular Formula |
C18H19ClN2O6 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-nitrophenyl)-3-oxopropyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H18N2O6.ClH/c21-15-7-1-12(2-8-15)11-16(18(23)24)19-10-9-17(22)13-3-5-14(6-4-13)20(25)26;/h1-8,16,19,21H,9-11H2,(H,23,24);1H/t16-;/m0./s1 |
InChI Key |
OZBFHDPTYAFNQG-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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